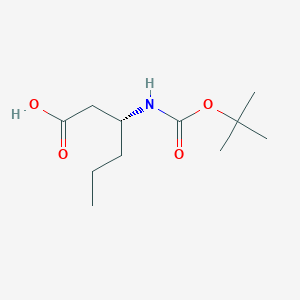

(R)-3-tert-Butoxycarbonylaminohexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-3-tert-Butoxycarbonylaminohexanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the hexanoic acid chain. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-tert-Butoxycarbonylaminohexanoic acid typically involves the protection of the amino group of hexanoic acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of hexanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of ®-3-tert-Butoxycarbonylaminohexanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

®-3-tert-Butoxycarbonylaminohexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of the free amino acid.

Applications De Recherche Scientifique

®-3-tert-Butoxycarbonylaminohexanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and other organic synthesis applications.

Biology: Employed in the study of protein structure and function.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of ®-3-tert-Butoxycarbonylaminohexanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino acid can participate in further reactions, such as peptide bond formation.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-3-Aminohexanoic acid: Lacks the Boc protecting group, making it more reactive.

®-3-tert-Butoxycarbonylaminopentanoic acid: Similar structure but with a shorter carbon chain.

®-3-tert-Butoxycarbonylaminoheptanoic acid: Similar structure but with a longer carbon chain.

Uniqueness

®-3-tert-Butoxycarbonylaminohexanoic acid is unique due to its specific chain length and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. This makes it particularly useful in peptide synthesis and other applications where controlled reactivity is essential.

Activité Biologique

(R)-3-tert-Butoxycarbonylaminohexanoic acid, often referred to as Boc-aminohexanoic acid, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of amino acids, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This modification enhances its stability and solubility in biological systems, making it a useful precursor in peptide synthesis.

Autophagy Induction

Recent studies have demonstrated that compounds similar to this compound can induce autophagy in cancer cells. For instance, a study indicated that a related compound significantly upregulated the expression of autophagy markers such as LC3-II and p62 in HCT116 cells. The induction of autophagy was confirmed through Western blotting and transmission electron microscopy, showing an increase in autophagosomes and autolysosomes after treatment .

Table 1: Autophagy Markers Induced by Related Compounds

| Compound | LC3-II Expression | p62 Expression | Autophagosomes Count |

|---|---|---|---|

| Compound 1 | Increased | Upregulated | Increased |

| Compound 2 | Increased | Upregulated | Increased |

This suggests that this compound may similarly activate autophagic pathways, contributing to its potential therapeutic effects.

Apoptosis Induction

In addition to autophagy, this compound may influence apoptosis pathways. Research indicates that related compounds can modulate the expression of BCL-2 family proteins, which are crucial in regulating apoptosis. Specifically, an increase in BAX expression and a decrease in BCL-2 were observed, leading to enhanced mitochondrial permeability and subsequent release of cytochrome c—an essential step in caspase activation during apoptosis .

Figure 1: Proposed Mitochondrial Pathway for Apoptosis Induction

The proposed pathway involves:

- Upregulation of P53.

- Downregulation of BCL-2.

- Translocation of BAX to mitochondrial membranes.

- Release of cytochrome c and activation of caspases.

Example Case Study: Peptide Synthesis for Cancer Therapy

A study synthesized peptides incorporating this compound to evaluate their anticancer properties. The synthesized peptides were tested on various cancer cell lines, revealing significant cytotoxic effects correlated with increased autophagy and apoptosis markers.

Table 2: Cytotoxic Effects of Synthesized Peptides

| Peptide ID | Cell Line | IC50 (µM) | Autophagy Induction | Apoptosis Induction |

|---|---|---|---|---|

| Peptide A | HCT116 | 15 | Yes | Yes |

| Peptide B | MCF7 | 20 | Yes | Yes |

Propriétés

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYLEXCGLNFFIN-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.